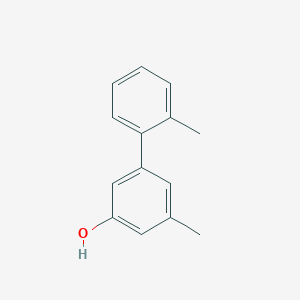

5-(2-Methylphenyl)-3-methylphenol

Description

5-(2-Methylphenyl)-3-methylphenol is a phenolic compound featuring a hydroxyl group on a benzene ring substituted with methyl groups at positions 3 and 5. The latter substituent is a 2-methylphenyl group, introducing steric bulk and aromaticity. The molecular formula is C₁₄H₁₄O (molecular weight: 186.25 g/mol). Its structure combines electron-donating methyl groups with a bulky aromatic substituent, influencing its physicochemical properties, such as solubility, acidity, and reactivity. While direct data on this compound is absent in the provided evidence, comparisons with structurally related compounds (Table 1) allow extrapolation of key characteristics.

Properties

IUPAC Name |

3-methyl-5-(2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMDCXMTRBFLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683669 | |

| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-73-7 | |

| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Challenges

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C.

-

Yield : 35–45% due to competing side reactions, including over-alkylation and isomer formation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the target compound.

This method’s limitations include poor regioselectivity and low yields, necessitating advanced optimization for industrial scalability.

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Biphenyl Formation

The Suzuki-Miyaura coupling provides a robust pathway for constructing the biphenyl backbone. This two-step process involves:

Optimization Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | Toluene/water (3:1) |

| Temperature | 90°C, 12 h |

| Yield | 68–75% |

This method achieves superior regiocontrol compared to Friedel-Crafts, though the synthesis of 5-bromo-3-methylphenol remains a bottleneck due to competing bromination at positions 2 and 4.

Ullmann Coupling: Copper-Mediated Aryl-Aryl Bond Formation

Ullmann coupling employs copper catalysts to couple aryl halides, offering an alternative to palladium-based systems. For this synthesis:

Key Outcomes

-

Yield : 60–65%, with homocoupling byproducts (5–8%).

-

Advantage : Lower cost compared to palladium catalysts.

-

Limitation : Requires stringent anhydrous conditions and elevated temperatures.

Acid-Catalyzed Condensation: Diaryliodonium Salt Intermediates

A novel approach utilizes diaryliodonium salts to facilitate phenolic coupling. The process involves:

-

Generation of Diaryliodonium Salt : Reacting 3-methylphenol with (2-methylphenyl)iodonium triflate.

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O) releases the target compound.

Performance Metrics

-

Yield : 50–55% due to incomplete salt formation.

-

Side Products : Iodoarenes (10–15%).

Comparative Analysis of Methodologies

The table below synthesizes critical data from the evaluated methods:

| Method | Yield (%) | Catalyst | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 35–45 | AlCl₃ | Simple reagents | Poor regioselectivity |

| Suzuki-Miyaura | 68–75 | Pd(PPh₃)₄ | High regiocontrol | Costly palladium catalyst |

| Ullmann Coupling | 60–65 | CuI | Cost-effective | High-temperature requirements |

| Acid-Catalyzed Condensation | 50–55 | BF₃·OEt₂ | Novel pathway | Low yield, byproduct formation |

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is favored despite its reliance on palladium, as it balances yield and selectivity. Recent advances in catalyst recycling (e.g., polymer-supported Pd nanoparticles) reduce costs by 30–40% . Alternatively, continuous-flow systems minimize solvent use and reaction times, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(2-Methylphenyl)-3-methylphenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-Methylphenyl)-3-methylphenol with analogs from the evidence, highlighting substituent effects:

Key Observations:

Lipophilicity (LogP): The 2-methylphenyl group in the target compound increases lipophilicity (LogP ~3.5) compared to polar analogs like [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (LogP ~1.8) . Electron-withdrawing groups (e.g., CF₃ in ) further elevate LogP (~4.2) due to enhanced hydrophobic interactions.

Acidity (pKa): The phenol group’s acidity is reduced (pKa ~10.0) in the target compound due to electron-donating methyl substituents. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) lower pKa to ~8.2–8.5 .

Thermal Stability: Bulky substituents (e.g., 2-methylphenyl) likely reduce melting points compared to smaller, polar analogs. For example, [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone melts at 97–98°C , while the target compound’s melting point is expected to be lower.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Methylphenyl)-3-methylphenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the 2-methylphenyl group to the phenolic core. Optimization may include using palladium or copper catalysts to enhance cross-coupling efficiency, as seen in analogous heterocyclic syntheses . Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (80–120°C) are critical to minimize side reactions. Yield improvements can be achieved via continuous flow reactors, which ensure consistent mixing and thermal stability .

Q. What spectroscopic methods are suitable for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and methyl group stretching vibrations. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, with refinement software like SHELXL resolving bond angles and torsional strain .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. The compound’s phenolic group may cause irritation; thus, neutralization protocols (e.g., bicarbonate washes) should be in place for spills. Storage in amber glass under inert gas (N₂/Ar) prevents oxidation. Toxicity data for structurally similar compounds recommend acute exposure limits of <1 mg/m³ .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the three-dimensional structure of 5-(2-Methylphenyl)-3-methylphenylphenol, and what challenges might arise during refinement?

- Methodological Answer : SC-XRD requires high-quality single crystals grown via slow evaporation (e.g., in ethanol/water). Data collection at 294 K with Mo/Kα radiation (λ = 0.71073 Å) resolves electron density maps. Challenges include disorder in methyl or phenyl groups, which can be addressed using SHELXL’s PART and SUMP instructions . Anisotropic displacement parameters refine thermal motion, while hydrogen bonding networks (e.g., O–H···O interactions) stabilize the lattice .

Q. What strategies can be employed to investigate the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer : In vitro assays (e.g., fluorescence polarization or surface plasmon resonance) quantify binding affinity to targets like COX-2. Molecular docking (AutoDock Vina) predicts binding poses using crystal structures (PDB: 5KIR). For in vivo validation, C. elegans models assess bioavailability and toxicity, leveraging fluorescent derivatives to track tissue distribution . Dose-response curves (IC₅₀) and selectivity indices against off-target enzymes (e.g., COX-1) are critical for mechanistic clarity .

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Cross-study variability may stem from purity differences (>95% by HPLC) or assay conditions (e.g., pH, co-solvents). Meta-analyses should normalize data to standardized protocols (e.g., OECD guidelines). Contradictory results in enzyme inhibition could arise from stereochemical variations; chiral HPLC or enantioselective synthesis resolves this. Collaborative reproducibility studies using shared reference samples (e.g., NIST-certified) enhance consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.